
Sal de litio MJ33
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry
MJ33 is utilized in studies exploring the role of PLA2 in lipid metabolism. Its specificity allows researchers to investigate enzyme kinetics and the biochemical pathways involving phospholipids without interference from other lipid-modifying enzymes.
Biology
In cellular studies, MJ33 facilitates the examination of cell membrane dynamics and signaling pathways influenced by PLA2 inhibition. It has been shown to significantly reduce reactive oxygen species (ROS) generation in lung tissues exposed to inflammatory stimuli .
Medicine
MJ33 is explored as a potential therapeutic agent for conditions characterized by excessive PLA2 activity, such as:
- Inflammation
- Certain cancers
- Lung injury
In vivo studies demonstrate that MJ33 administration reduces lung inflammation and injury markers, indicating its therapeutic potential in managing oxidative stress-related conditions .
Industry
The compound is employed in developing biochemical assays and diagnostic tools for detecting PLA2 activity, which is crucial in various disease states.
In Vitro Studies
In vitro experiments have demonstrated that MJ33 effectively inhibits ROS production in lung tissues treated with lipopolysaccharide (LPS), a model for bacterial infection. This inhibition correlates with reduced inflammatory responses, evidenced by decreased levels of pro-inflammatory cytokines and inflammatory cell infiltration .
In Vivo Studies
A study involving C57BL/6 mice showed that administration of MJ33 prior to LPS exposure significantly lowered inflammation markers:
- Inflammatory Cell Infiltration : Reduced by over 85%
- Pro-inflammatory Cytokines : Markedly decreased levels observed
- Lipid Peroxidation : Lowered tissue lipid peroxidation levels were noted .
Parameter | Control Group | MJ33 Treated Group |
---|---|---|
Inflammatory Cell Infiltration | High | Significantly Reduced |
Pro-inflammatory Cytokines | Elevated | Markedly Decreased |
Lipid Peroxidation | High | Lowered Levels |
Safety and Toxicity
The safety profile of MJ33 indicates a high margin of safety, with effective inhibitory doses around 0.02 µmol/kg compared to toxic doses exceeding 25 µmol/kg. Long-term studies have shown no adverse effects on body weight or organ histology in treated animals .
Comparative Analysis with Other Compounds
MJ33 is distinct from other PLA2 inhibitors due to its selective targeting of aiPLA2 activity. This specificity allows for focused investigations into the role of this enzyme without affecting other phospholipase activities.
Compound Name | Selectivity | Inhibition Type | Notes |
---|---|---|---|
MJ33 | aiPLA2 | Competitive | Effective under acidic pH |
Other PLA2 Inhibitors | Non-selective | Various | May affect multiple PLA2 types |
Mecanismo De Acción
Target of Action
MJ33 lithium salt is an active-site-directed, specific, competitive, and reversible inhibitor of Phospholipase A2 (PLA2) . The primary target of MJ33 is the calcium-independent phospholipase A2 (iPLA2) activity of Peroxiredoxin-6 (Prdx6) . Prdx6 is a bifunctional enzyme with both non-selenium glutathione peroxidase and phospholipase A2 (PLA2) activities .
Mode of Action
MJ33 selectively complexes with Type 1B PLA2A (bee venom, pancreatic, and acidic lung PLA2) . In crystallographic studies, MJ33 and five sulfate or phosphate anions are bound between the two subunits of the PLA2 dimer . The sn-2-phosphate of MJ33 binds to the active site of the A subunit of PLA2A and the alkyl chain extends into the active site slot of the B subunit across the subunit interface . This interaction blocks the iPLA2 activity of Prdx6 .
Biochemical Pathways
The inhibition of iPLA2 activity of Prdx6 by MJ33 impacts the hydrolysis of the sn-2 ester of glycerophospholipids, a process that produces a fatty acid and a lysophospholipid . This process is crucial for the intracellular processing of surfactant lipids, such as dipalmitoylphosphatidylcholine .
Pharmacokinetics
It is soluble in water at 10 mg/ml with warming to 60 °c , which could potentially influence its absorption and distribution in the body.
Result of Action
MJ33 lithium salt acts as a potent inhibitor of agonist-induced activation of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase type 2 (NOX2) . It also prevents lung injuries associated with lung inflammation in mice .
Action Environment
The action of MJ33 lithium salt is influenced by the environment in which it is present. For instance, all PLA2s, including those inhibited by MJ33, are soluble enzymes that are active at acidic pH (4.5–5.0) and are calcium-independent . Therefore, the pH and calcium levels in the environment could potentially influence the action, efficacy, and stability of MJ33.
Análisis Bioquímico
Biochemical Properties
Mj33 lithium salt interacts with the enzyme phospholipase A2 (PLA2), specifically inhibiting its activity . PLA2 is a class of enzymes that hydrolyze the sn-2 ester of glycerophospholipids to produce a fatty acid and a lysophospholipid . Mj33 lithium salt selectively complexes with Type 1B PLA2A (bee venom, pancreatic, and acidic lung PLA2) .
Cellular Effects
Mj33 lithium salt has been shown to inhibit reactive oxygen species generation by lungs when measured LPS treatment . It also prevents lung injuries associated with lung inflammation in mice .
Molecular Mechanism
Mj33 lithium salt exerts its effects by binding to the active site of PLA2, thereby interfering with its catalytic function and inhibiting the conversion of phosphatidate to diacylglycerol . Through this mechanism, Mj33 lithium salt modulates lipid homeostasis and mitochondrial function, leading to alterations in cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
In animal models, Mj33 lithium salt has been shown to significantly reduce lung infiltration with inflammatory cells, secretion of proinflammatory cytokines, expression of lung vascular cell adhesion molecule, lung permeability, tissue lipid peroxidation, tissue protein oxidation, and activation of NF-κB when given either concurrently or 2 h subsequent to LPS .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MJ33 lithium salt involves the reaction of 1-hexadecyl-2,3-dihydroxypropane with trifluoroethyl iodide in the presence of a base to form 1-hexadecyl-3-(trifluoroethyl)-sn-glycerol. This intermediate is then phosphorylated using phosphoric acid and subsequently treated with lithium hydroxide to yield the final product .
Industrial Production Methods: Industrial production of MJ33 lithium salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: MJ33 lithium salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and bases. Conditions typically involve moderate temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes .
Comparación Con Compuestos Similares
- 1-O-Palmityl-sn-glycero-3-phosphocholine
- β-Acetyl-γ-O-hexadecyl-L-α-phosphatidylcholine hydrate
- JK-2
Comparison: MJ33 lithium salt is unique in its high specificity and competitive inhibition of Type I phospholipase A2. Unlike other similar compounds, MJ33 has a fluorinated lipid analog structure that mimics the transition state of the substrate, providing a more effective inhibition . Additionally, MJ33 has been shown to have poor affinity for Type II human synovial phospholipase A2 and moderate affinity for lysosomal phospholipase A2, making it a valuable tool for studying specific PLA2 isozymes .
Actividad Biológica
MJ33 lithium salt, with the chemical formula C22H43F3LiO6P and a molecular weight of 498.48 g/mol, is primarily studied for its biological activities, particularly its role as an inhibitor of the acidic calcium-independent phospholipase A2 (aiPLA2) activity of peroxiredoxin 6 (Prdx6) . This compound has garnered attention in research settings focusing on lung inflammation and oxidative stress, making it a valuable tool for studying cellular processes related to these conditions.
MJ33 specifically targets the aiPLA2 activity of Prdx6, a bifunctional enzyme involved in various cellular functions, including the metabolism of surfactant lipids. By inhibiting this activity, MJ33 reduces the generation of reactive oxygen species (ROS), which are critical mediators of inflammation . The inhibition is particularly effective under acidic conditions, relevant to many biological systems where such environments can prevail.
In Vitro Studies
In vitro experiments have demonstrated that MJ33 significantly decreases ROS generation in lung tissues exposed to lipopolysaccharide (LPS), which models bacterial infection. These studies indicate that MJ33 effectively mitigates inflammatory responses by reducing pro-inflammatory cytokine secretion and inflammatory cell infiltration .
In Vivo Studies
In vivo studies further support these findings. Administration of MJ33 in animal models has shown a reduction in lung injury parameters, including:
- Inflammatory cell infiltration
- Secretion of pro-inflammatory cytokines
- Activation of NF-κB
- Tissue lipid peroxidation and protein oxidation
For instance, mice treated with MJ33 before LPS exposure exhibited significantly lower levels of these inflammatory markers compared to controls .
Safety and Toxicity
The safety profile of MJ33 has been evaluated in various studies. It was found that the toxic dose exceeds 25 µmol/kg, while the effective inhibitory dose for PLA2 activity is approximately 0.02 µmol/kg, indicating a high margin of safety . Long-term observations showed no adverse effects on body weight or organ histology in treated animals.
Comparative Analysis with Other Compounds
MJ33 lithium salt shares similarities with other phospholipase A2 inhibitors but is distinguished by its selective targeting of aiPLA2 activity. This specificity allows researchers to investigate the role of this enzyme without affecting other phospholipase activities.
Compound Name | Selectivity | Inhibition Type | Notes |
---|---|---|---|
MJ33 Lithium Salt | aiPLA2 | Competitive | Effective under acidic pH |
Other PLA2 Inhibitors | Non-selective | Various | May affect multiple PLA2 types |
Study on Acute Lung Injury
A significant study evaluated the effects of MJ33 on acute lung injury induced by LPS in mice. The results indicated that MJ33 administration led to:
- Decreased inflammatory cell infiltration
- Lower levels of pro-inflammatory cytokines
- Reduced lung permeability
These findings highlight MJ33's potential as a therapeutic agent for preventing lung inflammation and injury .
Interaction with Other Enzymes
Research has also explored MJ33's interaction with NADPH oxidase isoforms. While it inhibited NOX2 activation effectively, it showed no significant inhibitory effects on Nox1 activation in vascular smooth muscle cells, suggesting selective action against specific pathways .
Propiedades
IUPAC Name |
lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMLQJISATCEL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43F3LiO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274419 | |
Record name | mj33 lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199106-13-3 | |
Record name | mj33 lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.